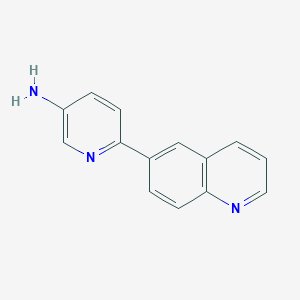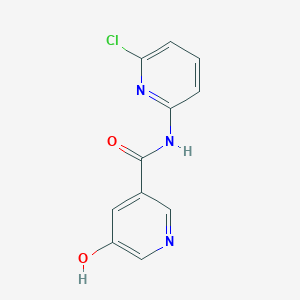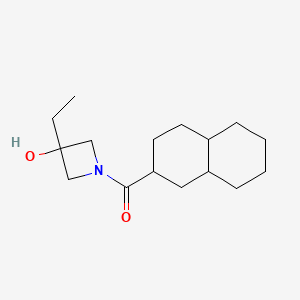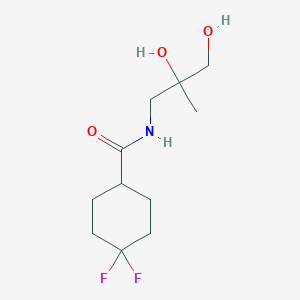
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, also known as MPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPNB is a member of the nitrobenzoate family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate involves its ability to interact with specific enzymes and proteins in cells. When Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate is cleaved by an enzyme such as caspase, it releases a fluorescent molecule that can be detected using fluorescence microscopy or spectroscopy. This allows researchers to track the activity of the enzyme in real-time and study its role in various biological processes.
Biochemical and Physiological Effects
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases. Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has also been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate in lab experiments is its high sensitivity and specificity for detecting enzyme activity. It is also relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate. One area of interest is the development of new fluorescent probes based on the structure of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, which could be used to detect the activity of other enzymes and proteins. Another area of research is the optimization of the synthesis method for Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate, which could lead to the development of more efficient and cost-effective methods for producing the compound. Finally, there is potential for Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate to be used in the development of new drugs for the treatment of cancer and other diseases, based on its ability to induce apoptosis in cancer cells.
Méthodes De Synthèse
The synthesis of Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate involves the reaction of 5-methoxypyridin-3-amine with 3,5-dinitrobenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, followed by purification using column chromatography to obtain the final product.
Applications De Recherche Scientifique
Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has been found to have a range of potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting the activity of enzymes such as caspases, which are involved in programmed cell death. Methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate has also been used as a tool for studying the mechanisms of action of other compounds, such as inhibitors of protein kinases.
Propriétés
IUPAC Name |
methyl 3-(5-methoxypyridin-3-yl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-20-13-6-11(7-15-8-13)9-3-10(14(17)21-2)5-12(4-9)16(18)19/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFBWQVXYBVODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)



![4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)isoquinolin-1-amine](/img/structure/B7627615.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7627623.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxyethanol](/img/structure/B7627626.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-4,5,6,7-tetrahydrobenzimidazole](/img/structure/B7627629.png)
![2-[1-(Cyclopropylmethylsulfonyl)piperidin-4-yl]oxyethanol](/img/structure/B7627634.png)
![1-[(2-Methyl-1-benzofuran-3-yl)methyl]-1,4-diazepane](/img/structure/B7627654.png)